N4-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-N2-ETHYL-1,3-THIAZOLE-2,4-DICARBOXAMIDE
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Overview
Description
N4-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-N2-ETHYL-1,3-THIAZOLE-2,4-DICARBOXAMIDE is a synthetic organic compound that belongs to the thiazole family Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-N2-ETHYL-1,3-THIAZOLE-2,4-DICARBOXAMIDE typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process is efficient, yielding the desired thiazole derivative.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts can also be incorporated to make the process more environmentally friendly. The isolation and purification of the compound are typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N4-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-N2-ETHYL-1,3-THIAZOLE-2,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N4-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-N2-ETHYL-1,3-THIAZOLE-2,4-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its thiazole core.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N4-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-N2-ETHYL-1,3-THIAZOLE-2,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The presence of the chloro and fluoro groups enhances its binding affinity and specificity. The thiazole ring can interact with various biological pathways, making it a versatile compound for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine
Uniqueness
N4-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-N2-ETHYL-1,3-THIAZOLE-2,4-DICARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thiazole ring with the 3-chloro-4-fluorobenzyl and ethyl groups makes it a promising candidate for further research and development in various fields.
Properties
IUPAC Name |
4-N-[(3-chloro-4-fluorophenyl)methyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O2S/c1-2-17-13(21)14-19-11(7-22-14)12(20)18-6-8-3-4-10(16)9(15)5-8/h3-5,7H,2,6H2,1H3,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTIOSPNCIUPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CS1)C(=O)NCC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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